
5-(Methoxymethyl)-1,4-oxazepane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Methoxymethyl)-1,4-oxazepane;hydrochloride, also known as MEMO, is a chemical compound that belongs to the family of oxazepanes. MEMO has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Biocatalysis and Bioconversion
This compound has been used in the field of biocatalysis . Specifically, it has been used in the bioconversion of furans, which are compounds that can replace petroleum derivatives . The compound has been used in a fed-batch strategy with controlled pH to synthesize 5-methoxymethyl-2-furancarboxylic acid (MMFCA) from 5-MMF .
Biomass Conversion and Biorefinery
The compound has potential applications in the conversion of biomass into value-added chemicals . This is particularly relevant in the context of reducing dependence on fossil resources and turning to renewable raw materials .
Chiral Discrimination Studies
The compound could potentially be used in chiral discrimination studies. This involves the separation of enantiomers on a specialized stationary phase.
Optoelectronics
Derivatives of the compound have been synthesized and studied for their nonlinear optical properties. This suggests potential applications in the field of optoelectronics.
Antitumor Agents
Derivatives of the compound have been investigated for their antitumor properties. This indicates its potential use in cancer research.
Organic Light-Emitting Diodes (OLEDs)
Compounds with similar structures have been examined for their transport and luminescence properties. This is relevant for OLED technology.
Analytical Characterization
The compound could potentially be used in the analytical characterization of various N,N-dialkylated tryptamines. This emphasizes its importance in forensic science and drug testing.
Alzheimer’s Disease Research
properties
IUPAC Name |
5-(methoxymethyl)-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-6-7-2-4-10-5-3-8-7;/h7-8H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTRNVOVHHTQQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCOCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1,4-oxazepane;hydrochloride | |
CAS RN |
2287316-96-3 |
Source


|
| Record name | 5-(methoxymethyl)-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)
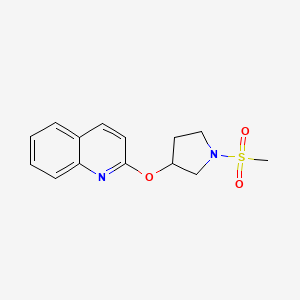
![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)
![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)
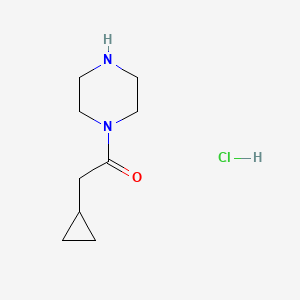
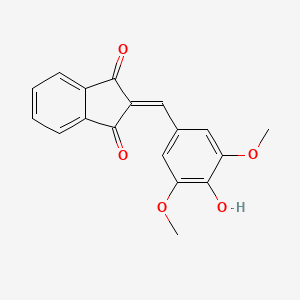
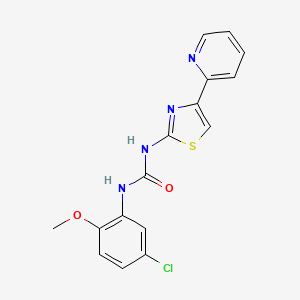
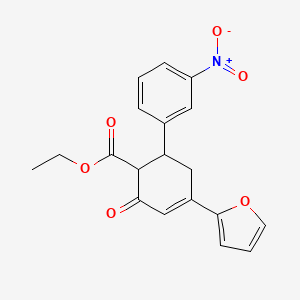
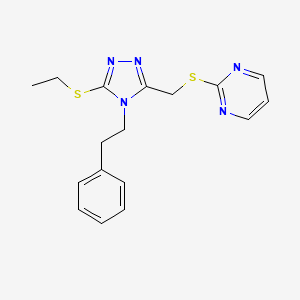




![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)